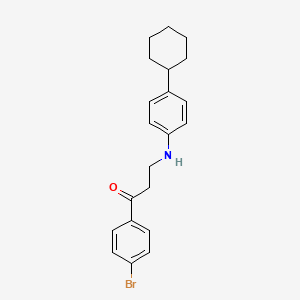

1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone

CAS No.: 882748-67-6

Cat. No.: VC7898350

Molecular Formula: C21H24BrNO

Molecular Weight: 386.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882748-67-6 |

|---|---|

| Molecular Formula | C21H24BrNO |

| Molecular Weight | 386.3 g/mol |

| IUPAC Name | 1-(4-bromophenyl)-3-(4-cyclohexylanilino)propan-1-one |

| Standard InChI | InChI=1S/C21H24BrNO/c22-19-10-6-18(7-11-19)21(24)14-15-23-20-12-8-17(9-13-20)16-4-2-1-3-5-16/h6-13,16,23H,1-5,14-15H2 |

| Standard InChI Key | VXOUNAPLHUEYBN-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)Br |

| Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)Br |

Introduction

Overview of the Compound

1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone is a synthetic organic compound belonging to the class of β-aryl ketones. These compounds are known for their diverse applications in medicinal chemistry, particularly for their potential biological activity. The compound features a bromophenyl group, a cyclohexylaniline moiety, and a propanone backbone, making it structurally versatile.

Synthesis Pathway

The synthesis of 1-(4-bromophenyl)-3-(4-cyclohexylanilino)-1-propanone typically involves the following steps:

-

Preparation of Bromophenylacetone:

-

Bromination of acetophenone yields 4-bromophenylacetone.

-

-

Amination Reaction:

-

Cyclohexylaniline is reacted with bromophenylacetone under basic conditions to form the target compound.

-

-

Purification:

-

The crude product is purified using recrystallization or chromatography techniques.

-

This reaction is often catalyzed by acids or bases to promote nucleophilic substitution at the carbonyl carbon.

Spectroscopic Characterization

To confirm the structure, various spectroscopic techniques are employed:

-

NMR (Nuclear Magnetic Resonance):

-

Proton () NMR shows signals corresponding to aromatic protons, cyclohexane hydrogens, and the methylene group adjacent to the ketone.

-

Carbon () NMR confirms the presence of carbonyl carbon and aromatic carbons.

-

-

IR (Infrared Spectroscopy):

-

A strong absorption band near 1700 cm indicates the presence of a ketone group.

-

Peaks around 3200–3500 cm suggest N-H stretching from the aniline group.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak () at ~386 confirms the molecular weight.

-

Comparative Analysis with Analogous Compounds

Future Research Directions

To fully explore the potential of this compound, further studies are recommended:

-

Pharmacological Screening:

-

Evaluate its efficacy against cancer cell lines and microbial strains.

-

-

Molecular Docking Studies:

-

Investigate binding affinities with biological targets such as kinases or bacterial enzymes.

-

-

Toxicity Studies:

-

Assess its safety profile in preclinical models.

-

By leveraging its unique structural features, this compound could contribute to advancements in drug discovery.

This article provides a detailed exploration of the chemical, synthetic, and potential biological aspects of 1-(4-bromophenyl)-3-(4-cyclohexylanilino)-1-propanone based on available data and analogous compounds. Further research will be essential to validate its applications in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume